N-Trityl-L-serine lactone
Description
Significance of Chiral β-Lactones in Asymmetric Synthesis
Chiral β-lactones, or 2-oxetanones, are a class of strained heterocyclic compounds that have emerged as highly valuable intermediates in asymmetric synthesis. ethz.chacs.org Their significance stems from their ability to act as "masked" chiral aldol (B89426) synthons, providing a stereocontrolled route to complex acyclic structures through regioselective ring-opening reactions. ethz.ch The development of efficient catalytic and enantioselective methods for synthesizing chiral lactones has unlocked their vast potential for building molecules with defined stereocenters. rsc.orgpitt.edu
The utility of these chiral building blocks is demonstrated in the total synthesis of numerous biologically active natural products. ethz.chpitt.edu For instance, β-lactone intermediates have been instrumental in synthesizing 3-hydroxy-3-methylglutaric acid (HMGA) esters, which are key components in the biosynthesis of steroids and terpenoids. ethz.ch The strain inherent in the four-membered ring facilitates cleavage at either the acyl-oxygen or alkyl-oxygen bond, allowing access to β-hydroxy acids and their derivatives, which are ubiquitous motifs in natural products. Modern synthetic strategies, such as the asymmetric hydrogenation of ketoesters and ketene (B1206846) dimers, have further expanded the accessibility and application of chiral β-lactones in synthetic chemistry. rsc.orgthieme-connect.com
N-Trityl-L-serine Lactone as a Versatile Chiral Synthon in Modern Chemical Research
This compound stands out as a particularly versatile chiral synthon due to the combination of its inherent chirality, the protective trityl group, and the reactive β-lactone ring. The bulky trityl group effectively shields the nitrogen atom, allowing for selective chemical manipulations at other parts of the molecule and preventing undesirable side reactions like racemization. chemimpex.comacs.org
One of the most notable applications of this synthon is in the synthesis of the siderophore enterobactin (B1671361). rsc.orgnih.gov Enterobactin features a central macrocyclic trilactone scaffold derived from three L-serine units. rsc.org Synthetic strategies have employed this compound as the key monomer. nih.govresearchgate.net A stannoxane-mediated cyclotrimerization of the lactone provides a direct route to the protected trilactone core, which can then be further elaborated to afford the final natural product. nih.gov This approach significantly streamlined the synthesis compared to earlier methods. nih.govresearchgate.net
Beyond natural product synthesis, this compound is a critical starting material in modern materials science. It serves as a monomer in organocatalytic ring-opening polymerizations (OROP) to produce poly(serine esters). nih.gov These polymers are of great interest as biodegradable materials for biomedical applications. For example, after polymerization, the trityl protecting groups can be easily removed to yield cationic polymers capable of complexing and delivering mRNA in vitro and in vivo. nih.gov This highlights the compound's utility in creating advanced functional materials.
The compound is also widely used in peptide chemistry. It acts as a protected form of serine, facilitating the controlled assembly of complex peptides and proteins by enabling selective reactions. chemimpex.com The ability to introduce this chiral amino acid derivative into various molecular architectures underscores the indispensable role of this compound as a versatile building block in contemporary chemical research. chemimpex.comrenyi.hu
Table 2: Selected Applications of this compound in Synthesis
| Application Area | Description | Key Intermediate | References |
|---|---|---|---|
| Natural Product Synthesis | Used as a key monomer for the macrocyclization step in the total synthesis of enterobactin. | tris(N-trityl-L-serine) trilactone | rsc.orgnih.govresearchgate.net |
| Polymer Chemistry | Serves as a monomer for the organocatalytic ring-opening polymerization (OROP) to create functional poly(serine esters). | This compound | nih.gov |
| Peptide Synthesis | Functions as a protected L-serine derivative, enabling the controlled construction of complex peptides. | This compound | chemimpex.com |
| Bioconjugation | Employed in processes to attach biomolecules to other molecules or surfaces. | this compound | chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(tritylamino)oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-20(16-25-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYUOGPQDPOFV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447452 | |
| Record name | N-Trityl-L-serine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88109-06-2 | |
| Record name | N-Trityl-L-serine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Trityl-L-serine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Trityl L Serine Lactone and Its Derivatives
Direct Cyclization Strategies from N-Trityl-L-serine Precursors
The direct conversion of N-Trityl-L-serine into its corresponding β-lactone represents a fundamental approach to synthesizing this key intermediate. Early methods focused on this transformation, though often with moderate success, paving the way for more refined protocols.
Early Synthetic Approaches and Initial Yield Considerations
Initial attempts to synthesize N-Trityl-L-serine β-lactone from N-Trityl-L-serine yielded the desired product, but often with modest results. One of the early documented syntheses reported a yield of 26%. nih.gov These pioneering efforts were crucial in establishing the feasibility of the cyclization, despite the challenges in achieving high efficiency. The stability of the resulting β-lactone, a four-membered ring, and the potential for side reactions presented significant hurdles.
N,N'-Diisopropylcarbodiimide (DCC)-Mediated Lactonization Protocols
To improve the efficiency of the lactonization process, researchers turned to coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC). The use of DCC in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) was found to facilitate the formation of active esters from N-protected serine derivatives, which could then cyclize to the corresponding β-lactone. researchgate.net While one widely cited report initially suggested the direct formation of Z-L-serine-beta-lactone using DCC and HOBt, further investigation revealed that this method actually produced oligomeric poly(N-Z-serine ester). researchgate.net However, by modifying the reaction conditions, the elusive HOBt active ester of Z-L-serine could be obtained in a high yield of 90%. researchgate.net This active ester could then be polymerized to poly(Z-L-serine ester). researchgate.net The DCC-mediated approach has also been utilized in the amidation of N-Fmoc-protected serine with dodecylamine, employing HOBt as an additive. nih.gov
Optimized and High-Yield Preparations for Macrocyclic Structures
The synthesis of larger, macrocyclic structures derived from serine, such as triserine (B1365512) trilactones, required the development of more sophisticated and higher-yielding synthetic strategies. These methods often involve the use of templates to control the cyclooligomerization process.
Utilization of N-Trityl-L-serine Methyl Ester as a Key Intermediate
N-Trityl-L-serine methyl ester has proven to be a valuable and versatile starting material in the synthesis of N-Trityl-L-serine lactone and its derivatives. nih.govsigmaaldrich.com Its use in the stannoxane-mediated cyclotrimerization provides an efficient route to the tritylated trilactone. nih.gov This intermediate can be prepared from L-serine methyl ester and is commercially available. nih.govsigmaaldrich.comnih.govscbt.com The methyl ester provides a stable, protected form of the carboxylic acid, allowing for selective reactions at the hydroxyl group.
Exploration of Alternative Lactone Formation Methods
Mitsunobu Reaction in N-Protected Serine Lactone Synthesis
The Mitsunobu reaction is a powerful and widely utilized method for the synthesis of β-lactones from N-protected serine derivatives. nih.govcdnsciencepub.com This reaction facilitates the intramolecular cyclization through the activation of the hydroxyl group of serine. cdnsciencepub.com The process typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govmdpi.com
The reaction mechanism for the cyclization of N-protected serines, such as N-benzyloxycarbonyl-L-serine, under Mitsunobu conditions has been shown to proceed with inversion of configuration at the C-3 position. cdnsciencepub.com This stereospecificity is a key advantage of the Mitsunobu reaction. Labeling studies have confirmed that the reaction proceeds via activation of the hydroxy group, leading to the loss of the hydroxy oxygen and retention of the carboxy oxygens. cdnsciencepub.com
The choice of the N-protecting group is crucial for the success of the Mitsunobu reaction. The bulky trityl group on the nitrogen of L-serine has been shown to be effective in promoting high yields of Mitsunobu products. tudublin.ie For instance, the cyclization of N-Boc-(R)-α-alkylserines can be efficiently carried out at low temperatures (-78°C) in anhydrous ethyl acetate (B1210297) using triphenylphosphine and dimethyl azodicarboxylate (DMAD). smolecule.com
While the Mitsunobu reaction is highly effective for serine derivatives, its application to β-substituted analogues like threonine can be problematic, often leading to elimination reactions instead of the desired lactonization. lookchem.com
Table 1: Mitsunobu Reaction Conditions for N-Protected Serine Lactone Synthesis
| N-Protecting Group | Reagents | Solvent | Temperature | Yield (%) | Reference |
| Benzyloxycarbonyl | PPh₃, DEAD | Anhydrous THF | -78 °C | Not specified | cdnsciencepub.com |
| Boc | PPh₃, DMAD | Anhydrous Ethyl Acetate | -78 °C | Good | ethz.ch |
| Trityl | DEAD, PPh₃, THF | Not specified | Not specified | Good | tudublin.ie |
This table summarizes various reported conditions for the Mitsunobu cyclization of N-protected serine derivatives.
Carboxyl Group Activation Strategies for β-Lactone Formation (e.g., HBTU, BOP Reagent)
An alternative and effective strategy for the synthesis of β-lactones, particularly for substrates that are prone to side reactions under Mitsunobu conditions, involves the activation of the carboxyl group. nih.govethz.ch This approach avoids the direct activation of the β-hydroxyl group and can circumvent issues like elimination, which is observed with threonine derivatives. lookchem.com
Several modern coupling reagents, originally developed for peptide synthesis, have been successfully employed for this purpose. peptide.com These reagents facilitate the intramolecular esterification to form the β-lactone ring.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : HBTU has emerged as a highly efficient reagent for the lactonization of N-protected amino acids. nih.govlookchem.com For example, the treatment of N-(6-Nitroveratryloxycarbonyl)-L-allo-threonine with HBTU in the presence of triethylamine (B128534) in dichloromethane (B109758) leads to the formation of the corresponding β-lactone in good yield. nih.gov Similarly, N-Cbz-L-threonine can be cyclized using HBTU, which has been reported to be more effective than PyBOP for this specific transformation. lookchem.com
BOP Reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) : The BOP reagent is another powerful coupling agent used for β-lactone formation through carboxyl group activation. nih.govpeptide.com It is particularly useful for preventing dehydration side reactions that can occur with asparagine and glutamine residues and minimizes racemization. peptide.com While highly effective, a significant drawback of the BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide. peptide.com
These carboxyl activation methods generally proceed with retention of configuration at the stereocenters since no bonds to these centers are directly formed or broken during the cyclization step. ethz.ch
Table 2: Carboxyl Group Activating Reagents for β-Lactone Synthesis
| Reagent | Substrate | Base | Solvent | Yield (%) | Reference |
| HBTU | N-(6-Nitroveratryloxycarbonyl)-L-allo-threonine | Triethylamine | Dichloromethane | 60 | nih.gov |
| HBTU | N-(6-Nitroveratryloxycarbonyl)-L-threonine | Triethylamine | Dichloromethane | 65 | nih.gov |
| HBTU | N-Cbz-L-threonine | Not specified | Not specified | 75 | lookchem.com |
| BOP | N-protected serines/threonines | Not specified | Not specified | Good | nih.govlookchem.com |
This table highlights the use of HBTU and BOP in the synthesis of β-lactones from N-protected amino acids.
Synthetic Challenges and Efficiency Enhancements in Lactone Formation
The synthesis of β-lactones, including this compound, is not without its challenges. The inherent strain of the four-membered ring makes its formation and handling difficult. wustl.edu Several factors can impact the efficiency and success of the lactonization process, including side reactions, racemization, and the stability of the final product.
A primary challenge is the potential for competing side reactions. For instance, in the Mitsunobu reaction of β-hydroxy acids, the choice of protecting groups can significantly influence the reaction pathway. tudublin.ie An incorrect choice may lead to elimination reactions, yielding dehydroalanine (B155165) derivatives, or cyclizations to form aziridines. tudublin.ie The bulky N-trityl group has been found to be advantageous in minimizing such side reactions. tudublin.ie
Furthermore, racemization can be a concern, especially when using certain carboxyl activation methods. peptide.com The selection of appropriate coupling reagents and reaction conditions is critical to maintain the stereochemical integrity of the starting material. Reagents like HBTU and BOP are generally effective in minimizing racemization. peptide.com
Low yields can also be a significant hurdle, often due to the instability of the β-lactone product or incomplete reaction. ethz.chwustl.edu The development of enzymatic pathways for β-lactone synthesis at room temperature offers a potential solution to the harsh conditions and variable yields associated with some chemical methods. wustl.edu
To enhance efficiency, researchers have focused on optimizing reaction conditions and developing new catalytic systems. For example, modified Mitsunobu conditions, such as the use of pre-formed adducts of triphenylphosphine and an azodicarboxylate at very low temperatures, have been shown to produce β-lactones in good yields without racemization. ethz.ch Additionally, the development of enzymatic and organocatalytic ring-opening polymerization methods for serine lactones highlights ongoing efforts to create more controlled and efficient synthetic routes. nih.gov
Chemical Reactivity and Stereoselective Transformations of N Trityl L Serine Lactone
Ring-Opening Reactions with Diverse Nucleophiles
The four-membered β-lactone ring of N-Trityl-L-serine lactone is highly susceptible to nucleophilic attack due to significant ring strain. nih.govfoster77.co.uk This reactivity allows for the introduction of a wide array of functional groups, making it a valuable intermediate for constructing complex molecules. The regioselectivity of the ring-opening is largely dependent on the nature of the nucleophile employed. researchgate.netclockss.org
The ring-opening of β-lactones like this compound proceeds via two primary mechanistic pathways, dictated by the "hard" or "soft" character of the attacking nucleophile. clockss.org These pathways involve nucleophilic attack at either the electrophilic carbonyl carbon (C2) or the β-carbon (C4). foster77.co.uk
Acyl C-O Cleavage (Acylation): This pathway involves the nucleophilic attack at the carbonyl carbon (C2) of the lactone. It results in the cleavage of the acyl C2-O1 bond, leading to the formation of β-hydroxy amide or ester derivatives. This mechanism is typically favored by "hard" nucleophiles, such as primary and secondary amines, alkoxides, and hydride sources. researchgate.netclockss.org The reaction is functionally equivalent to an amide aldol (B89426) adduct formation. researchgate.net
Alkyl C-O Cleavage (β-Carbon Nucleophilic Attack): This pathway involves an SN2-type attack at the β-carbon (C4), leading to the scission of the alkyl C4-O1 bond. This mode of ring-opening is preferred by "soft" nucleophiles. clockss.org A prominent example is the use of organocuprate reagents, which effectively open the lactone ring to form new carbon-carbon bonds at the β-position, yielding novel α-amino acids. foster77.co.ukacs.org Other nucleophiles that favor this pathway include azide (B81097) ions and sulfonamide anions, which provide access to N-protected β-amino acid derivatives. researchgate.net
The table below illustrates the reaction of N-protected serine β-lactones with different classes of nucleophiles and the resulting product types.
| Nucleophile Type | Predominant Attack Site | Ring-Opening Pathway | General Product Structure |
| Amines (R₂NH) | Carbonyl Carbon (C2) | Acyl C-O Cleavage | β-Hydroxy Amides |
| Organocuprates (R₂CuLi) | β-Carbon (C4) | Alkyl C-O Cleavage | β-Substituted α-Amino Acids |
| Azide (N₃⁻) | β-Carbon (C4) | Alkyl C-O Cleavage | β-Azido α-Amino Acids |
| Thiols (RSH) | β-Carbon (C4) | Alkyl C-O Cleavage | S-Substituted Cysteines |
A key feature of the ring-opening reactions of this compound is the high degree of stereochemical control. When the nucleophilic attack occurs at the β-carbon (C4), the reaction proceeds with a clean inversion of configuration at this stereocenter, characteristic of an SN2 mechanism. monash.edu This stereospecificity is crucial as it allows the defined stereochemistry of the starting L-serine derivative to be predictably transferred to the product.
For instance, the reaction of N-protected serine β-lactones with organocopper reagents or other soft nucleophiles provides a reliable method for synthesizing enantiomerically pure, non-proteinogenic α-amino acids. acs.orgdoi.org The stereochemistry at the α-carbon, bearing the N-trityl group, remains unaffected during these transformations. The bulky N-trityl group helps to lock the conformation, further enhancing the stereoselectivity of the nucleophilic attack.
Derivatization Strategies and Functional Group Interconversions
The reactivity of this compound serves as a foundation for numerous derivatization strategies, enabling its conversion into other valuable chiral building blocks, most notably aziridines and activated esters for peptide synthesis.
Optically active N-trityl aziridine-2-carboxylates are powerful intermediates for the synthesis of complex nitrogen-containing compounds, as the strained aziridine (B145994) ring is itself susceptible to regioselective ring-opening. nih.govscispace.com N-Trityl-L-serine derivatives can be efficiently converted into the corresponding N-trityl-L-aziridine-2-carboxylic esters. researchgate.netresearchgate.net
The synthesis is typically achieved not directly from the lactone but from the corresponding N-trityl-L-serine ester. The hydroxyl group is activated, often by conversion to a sulfonate ester (e.g., with methanesulfonyl chloride), followed by base-mediated intramolecular cyclization. researchgate.net This 1,3-elimination reaction proceeds via an SN2 pathway, resulting in the formation of the aziridine ring with inversion of configuration at the β-carbon. collectionscanada.gc.ca The N-trityl group is essential for this transformation, providing the necessary steric bulk and electronic properties to facilitate the desired reaction pathway. collectionscanada.gc.ca
The table below outlines a typical reaction for aziridine formation from a serine derivative.
| Starting Material | Reagents | Product | Yield |
| N-Trityl-D-serine methyl ester | Methanesulfonyl chloride, Triethylamine (B128534) | N-Trityl-L-aziridine-2-carboxylate | 72% researchgate.net |
| Benzyl (B1604629) N-trityl-L-serine ester | Sulphuryl chloride | Benzyl (2S)-1-trityl-2-aziridinecarboxylate | Excellent researchgate.netresearchgate.net |
This compound is an effective acylating agent, making it a useful tool in peptide synthesis. chemimpex.com The ring-opening of the lactone by the amino group of an amino acid ester (a "hard" nucleophile) proceeds via acyl C-O cleavage. This reaction directly forms a peptide bond, yielding a dipeptide containing a β-hydroxy-α-amino acid (serine) residue. sci-hub.se This method provides an alternative to traditional peptide coupling reagents. The reaction of N-trityl-L-serine β-lactone with an amino acid ester acylates the nucleophile to furnish the corresponding benzyloxycarbonyl derivative in high yield. sci-hub.se This strategy is particularly valuable for creating depsipeptides or for incorporating modified serine residues into peptide chains. peptide.com
Influence of the N-Trityl Protecting Group on Reactivity and Selectivity
The N-trityl group is not merely a passive placeholder; its chemical and physical properties play a decisive role in modulating the reactivity and selectivity of the serine lactone. wiley.comwikipedia.org
Key influences of the N-trityl group include:
Steric Hindrance: The most significant feature of the trityl group is its large steric bulk. wiley.com This bulk shields one face of the molecule, directing the approach of reagents and nucleophiles to the less hindered face. This steric buttressing enhances diastereoselectivity in many reactions, including the formation of the lactone itself and its subsequent ring-opening. universiteitleiden.nl In certain contexts, the bulky trityl group can minimize undesirable side reactions. peptide.com
Stereochemical Control: The trityl group's size restricts conformational flexibility. This rigidity helps to establish a well-defined transition state during reactions, leading to higher stereochemical fidelity. In one instance, the use of a trityl group on the nitrogen of tryptophan was critical for achieving a specific cis-syn stereochemistry during an oxidative cyclization. wiley.com
Electronic Effects: While primarily known for its size, the trityl group also exerts electronic effects that can stabilize intermediates.
Acid Labile Protection: The trityl group is readily cleaved under mildly acidic conditions, which often leave other protecting groups like esters intact. wiley.comacgpubs.org This orthogonality is a cornerstone of modern protecting group strategy, allowing for selective deprotection at specific points in a complex synthesis. wikipedia.org
The combination of steric bulk and acid lability makes the trityl group a strategic choice for protecting the amino function of serine during its transformation into and subsequent reactions of its β-lactone derivative.
Steric and Electronic Effects of the Trityl Moiety on Reaction Pathways
The trityl (triphenylmethyl, Trt) group, a bulky and lipophilic protecting group, significantly influences the chemical reactivity of this compound through a combination of steric and electronic effects. Its large size provides a sterically hindered environment around the nitrogen atom, which can direct the outcome of reactions and, in some cases, inhibit undesirable side reactions. peptide.comsit.edu.cn
Steric Effects:
The primary influence of the trityl group is steric hindrance. The three phenyl rings create a cone of protection around the amine, which can:
Inhibit intermolecular reactions: The bulkiness of the trityl group can prevent or slow down reactions that require the approach of a large reagent to the amine or adjacent functionalities. For instance, in peptide synthesis, the steric bulk of the trityl moiety is known to inhibit the formation of diketopiperazines, a common side reaction. peptide.com It also helps minimize base-catalyzed elimination reactions that can lead to dehydroalanine (B155165) residues. peptide.com
Direct reaction pathways: The steric hindrance can influence the stereoselectivity of reactions at adjacent chiral centers. In the reduction of N-trityl-protected amino ketones, the bulky group favors the formation of syn-amino alcohols. This is in contrast to smaller carbamate (B1207046) protecting groups, which typically yield anti-amino alcohols. researchgate.net This directing effect is crucial for achieving high diastereoselectivity in the synthesis of complex molecules. researchgate.net
Influence polymerization: In the organocatalytic ring-opening polymerization (OROP) of this compound, the trityl group's presence is essential for producing well-defined poly(serine esters) with predictable molecular weights and narrow dispersities. nih.gov
Electronic Effects:
While steric effects are dominant, the electronic nature of the trityl group also plays a role. The trityl cation, formed upon cleavage, is stabilized by resonance across the three phenyl rings. The trityl group itself is electron-rich, which can influence the reactivity of the lactone ring. lookchem.com This electronic environment can affect the molecule's interaction with catalysts and reagents. For example, the ring opening of the β-lactone proceeds via acylation of an alcohol, a process influenced by the electronic properties of the N-protecting group. nih.gov However, in many synthetic applications, the steric properties are considered more consequential than the electronic effects in determining the reaction's outcome. sit.edu.cn
Conditions and Selectivity of Trityl Group Cleavage
The cleavage of the N-trityl group is a critical step in synthetic pathways utilizing this compound. The trityl group is highly acid-labile, allowing for its removal under mild acidic conditions that often leave other protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyl (Bzl) esters, intact. researchgate.netpeptide.com This property makes it an orthogonal protecting group in many synthetic strategies. peptide.com
The deprotection is an equilibrium process, and the released trityl cation is a potent electrophile that can cause side reactions, such as the alkylation of tryptophan residues. peptide.comug.edu.pl Therefore, "scavenger" reagents are typically added to the cleavage mixture to trap the trityl cation. sigmaaldrich.com
Conditions for Cleavage:
The choice of reagent and conditions for trityl group removal depends on the presence of other acid-sensitive groups in the molecule. The goal is to achieve selective deprotection without cleaving other protecting groups or the peptide from its resin support in solid-phase synthesis. researchgate.net
Commonly used conditions are detailed in the table below:
| Reagent(s) | Concentration & Solvent | Time & Temperature | Notes | Citation(s) |
| Trifluoroacetic Acid (TFA) | 1-3% in Dichloromethane (B109758) (DCM) | 3 x 5 min, RT | A very common method. Requires scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions. Higher concentrations (up to 50%) are used when less acid-labile groups need to be removed concurrently. | researchgate.netpeptide.comsigmaaldrich.com |
| Dichloroacetic Acid (DCA) | 20% in DCM | 10 min, RT | An alternative to TFA for Trt removal from Ser(Trt). | sigmaaldrich.com |
| Hexafluoroisopropanol (HFIP) | 30% in DCM | 3 x 5 min or 3 x 15 min, RT | A milder alternative to TFA that can provide high selectivity, leaving Boc and O-tBu groups unaffected even after prolonged exposure. | researchgate.net |
| Acetic Acid/Trifluoroethanol (TFE) | 10% AcOH, 20% TFE in DCM | 3 x 5 min, RT | Used for removing the related, more labile Mmt group, indicating its mild nature. | researchgate.net |
Selectivity:
The key to the utility of the trityl group is the ability to remove it selectively.
Orthogonality with Boc/tBu: The Trt group can be cleaved using dilute acids (e.g., 1% TFA) while leaving tert-butyl (tBu) based protecting groups, such as Boc and t-butyl ethers, fully intact. researchgate.netsigmaaldrich.com This allows for site-specific modification of a single residue within a larger molecule. sigmaaldrich.com
Orthogonality with Fmoc: The trityl group is stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used to remove the Fmoc group, making it highly suitable for Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com
Selectivity over other Trityl Derivatives: The lability of trityl-type protecting groups can be fine-tuned by adding electron-donating groups to the phenyl rings. For example, the 4-methoxytrityl (Mmt) group is considerably more acid-labile than the Trt group and can be removed selectively in its presence. ug.edu.pl
The selection of the cleavage cocktail is crucial. For instance, while 1% TFA in DCM is sufficient to remove the O-Trt group from serine, it must be performed carefully with scavengers like triisopropylsilane (TIS) to drive the equilibrium and prevent reattachment or side reactions. researchgate.netsigmaaldrich.com
Applications in Advanced Organic Synthesis and Materials Science
N-Trityl-L-serine Lactone as a Chiral Building Block
The inherent chirality of this compound, derived from the naturally occurring amino acid L-serine, makes it a powerful tool in asymmetric synthesis. core.ac.ukbldpharm.com As a chiral building block, it allows for the construction of complex molecules with specific, predetermined stereochemistry, which is often crucial for their biological activity. chemimpex.comlookchem.com
This compound serves as a key synthon for producing enantiomerically pure compounds. lookchem.com The stereocenter within the lactone ring directs the stereochemical outcome of subsequent reactions, enabling chemists to synthesize target molecules as a single enantiomer. This control is fundamental in medicinal chemistry, where different enantiomers of a drug can have vastly different biological effects. chemimpex.com The lactone's structure provides a rigid framework that influences the approach of reagents, leading to highly stereoselective transformations. Its utility as a chiral template has been demonstrated in the synthesis of various biologically active compounds and complex natural products. renyi.hunih.gov
The unique structural features of this compound make it an important precursor for the total synthesis of intricate molecules and the core scaffolds of various natural products.
A prominent application of this compound is in the synthesis of the macrocyclic trilactone scaffold of enterobactin (B1671361), a powerful siderophore (iron-chelating agent) produced by bacteria like E. coli. mostwiedzy.plnih.govnih.gov The enterobactin core is a 12-membered ring composed of three cyclized L-serine units. nih.govresearchgate.net
Table 1: Key Strategies in the Synthesis of the Enterobactin Trilactone Scaffold
| Precursor | Key Reagent/Method | Reported Yield of Trilactone | Reference |
| N-trityl L-serine (via β-lactone) | Organotin Template | ~6% (overall) | nih.gov |
| N-trityl-L-serine methyl ester | Stannoxane Template | ~50% (overall) | acs.orgresearchgate.net |
| N-Boc-L-serine (via β-lactone) | Organotin Template | Tenfold increase over original Shanzer/Libman strategy | nih.gov |
The efficient synthesis of the triserine (B1365512) trilactone scaffold has enabled the practical functionalization of this core with chelating groups other than the natural 2,3-dihydroxybenzoyl (DHB) moieties. acs.orgresearchgate.net This allows for the creation of a wide range of enterobactin analogues with potentially novel properties.
A notable example is the synthesis of "hopobactin," an analogue where three 3-hydroxy-1-methyl-2(1H)-pyridinonate (3,2-HOPO) units are attached to the trilactone core. acs.orgresearchgate.net This was the first enterobactin derivative to retain the native trilactone scaffold but employ different iron-chelating groups. acs.orgresearchgate.net Furthermore, by substituting N-trityl-L-serine with its enantiomer, N-trityl-D-serine, researchers have synthesized diastereomers of siderophores like cyclic trichrysobactin (CTC), allowing for detailed studies on how the chirality of the scaffold and its side chains affects the stereospecificity of iron coordination. rsc.orgrsc.org
This compound and related N-protected serine β-lactones are versatile intermediates for the synthesis of optically pure, non-proteinogenic α-amino acids. nih.govacs.org The strategy involves the ring-opening of the strained β-lactone ring with a wide array of nucleophiles. orgsyn.org This reaction typically proceeds with high stereoconservation, affording enantiomerically pure β-substituted α-amino acids. orgsyn.orgacs.org
The choice of nucleophile determines the final amino acid structure. For instance, reaction with trimethyl phosphite (B83602) can produce phosphono-α-amino esters, which are precursors to α-amino-β-phosphonopropionic acid (AP3). rsc.org This method provides a route to various modified amino acids that can be incorporated into peptides to create analogues with enhanced biological activity or stability. nih.gov The presence of the N-trityl group is also noted to prevent racemization at the α-carbon during certain chemical manipulations. collectionscanada.gc.ca
Table 2: Examples of Nucleophilic Ring-Opening of N-Protected Serine β-Lactones
| Nucleophile | Resulting Product Class | Reference |
| Carbon Nucleophiles | γ-Functionalized Amino Acids | acs.org |
| Nitrogen Nucleophiles (e.g., Pyrazole) | β-Substituted Alanines | orgsyn.org |
| Oxygen Nucleophiles | O-Substituted Serine Derivatives | orgsyn.org |
| Sulfur Nucleophiles | S-Substituted Cysteine Derivatives | orgsyn.org |
| Halogen Nucleophiles | β-Halo-Alanine Derivatives | orgsyn.org |
| Trimethyl phosphite | β-Phosphono α-amino esters | rsc.org |
Synthesis of Complex Molecules and Natural Product Core Structures
Role in Peptide and Protein Chemistry
In peptide chemistry, this compound and its derivatives serve as protected amino acid building blocks. chemimpex.com The trityl group provides stable protection for the amine functionality, allowing for selective chemical reactions to occur at other parts of the molecule during the stepwise construction of complex peptides. chemimpex.com
Furthermore, this compound has been explored as a monomer in materials science for the synthesis of novel polymers. chemimpex.com Specifically, it can undergo ring-opening polymerization to produce poly(serine ester)s. pku.edu.cnresearchgate.net These polymers are structural analogues of poly(L-serine) and are of interest as biodegradable biomaterials. acs.org The resulting polymers bear lateral amino groups (after removal of the trityl protection) and may find use in applications such as gene delivery. pku.edu.cnresearchgate.net
Utilization as a Protected Amino Acid in Solution Phase Peptide Synthesis
This compound is frequently employed in solution-phase peptide synthesis, where the trityl group serves as a bulky and acid-labile protecting group for the amine functionality of the L-serine core. chemimpex.com This protection strategy is fundamental to the stepwise construction of peptide chains, preventing unwanted side reactions at the N-terminus while other chemical transformations are carried out. chemimpex.com The trityl group's stability under various reaction conditions, coupled with its straightforward removal using mild acidic treatments, streamlines the synthetic process. chemimpex.comnih.gov This approach is particularly advantageous for creating specific peptide sequences with high purity and yield. The use of the trityl protecting group allows for selective deprotection at specific locations within a peptide, a critical step in the synthesis of complex structures. nih.gov
Incorporation into Macrocyclic Peptides and Peptidomimetics
The synthesis of macrocyclic peptides, which are cyclic chains of amino acids, often involves the use of this compound. rsc.org These cyclic structures can exhibit enhanced biological activity and stability compared to their linear counterparts. In the synthesis of these molecules, the serine residue within the lactone can be used to form the macrocycle. nih.govresearchgate.net For instance, the side-chain alcohol of serine can be used as an anchor point to a resin support during solid-phase synthesis, facilitating the construction of the peptide chain. researchgate.net The cyclization is then achieved by forming a bond, such as an ester or amide, between different parts of the peptide. nih.govmdpi.com
Peptidomimetics are compounds that mimic the structure and function of peptides. This compound can be a starting material for creating these mimics, which are designed to have improved properties like better stability against enzymatic degradation. researchgate.net
Derivatization for Peptoid Synthesis
Peptoids, or N-substituted glycines, are a class of peptidomimetics that have gained significant attention in drug discovery and materials science. mdpi.comnih.gov They are isomers of peptides where the side chain is attached to the nitrogen atom of the backbone instead of the alpha-carbon. mdpi.com This structural difference imparts resistance to proteolytic degradation. mdpi.comnih.gov The synthesis of peptoids often involves a "submonomer" approach where an acylation step is followed by a displacement with a primary amine. nih.gov this compound can be derivatized and used in the synthesis of these versatile molecules.
Advances in Polymer Chemistry and Material Science
Organocatalytic Ring-Opening Polymerization (OROP) to Poly(serine esters)
A significant application of this compound is in the synthesis of poly(serine esters) through organocatalytic ring-opening polymerization (OROP). nih.govrsc.org This method offers a controlled way to create biodegradable polymers. nih.govpku.edu.cn The polymerization is often initiated by an alcohol and catalyzed by an organocatalyst, such as a thiourea (B124793) derivative in the presence of a base. nih.gov This process allows for the production of trityl-protected poly(serine esters) with predictable molecular weights and narrow dispersities. nih.gov The trityl protecting groups can then be removed under mild acidic conditions to yield cationic poly(serine esters). nih.gov
| Parameter | Value | Reference |
| Monomer | This compound | nih.gov |
| Catalyst System | 1(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) and potassium hydride (KH) | nih.gov |
| Initiator | Alcohol | nih.gov |
| Solvent | Toluene | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Resulting Polymer | Trityl-protected poly(serine esters) | nih.gov |
| Molecular Weight (Mn) | 7-17 kDa | nih.gov |
| Dispersity (Đ) | 1.11-1.24 | nih.gov |
Biomedical and Pharmacological Research Applications
Design and Synthesis of Compounds with Specific Stereochemistry for Drug Development
The precise three-dimensional arrangement of atoms in a drug molecule, known as stereochemistry, is critical for its biological activity. nih.govenamine.net N-Trityl-L-serine lactone serves as a valuable chiral building block in asymmetric synthesis, a field focused on the selective production of a single stereoisomer of a chiral molecule. nih.govsigmaaldrich.combuchler-gmbh.com Its inherent chirality, derived from the L-serine backbone, allows chemists to introduce a specific stereocenter into a target molecule, thereby influencing its pharmacological properties. chemimpex.com
The trityl group provides steric hindrance and protects the amine functionality, allowing for controlled reactions at other sites of the molecule. The β-lactone ring is susceptible to nucleophilic attack, which can proceed with high stereoselectivity, enabling the synthesis of a wide array of chiral amino acids and other complex molecules. researchgate.net This controlled reactivity is crucial in the development of pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov The use of such chiral building blocks is a key strategy in modern drug discovery, streamlining the synthesis of enantiomerically pure active pharmaceutical ingredients. nih.govnih.gov
Applications in Drug Formulation and Delivery Systems
Beyond its role in synthesis, derivatives of this compound are being explored for their utility in advanced drug formulation and delivery systems.
Charge-Altering Releasable Transporters (CARTs) for mRNA Delivery
A significant application of this compound is in the synthesis of Charge-Altering Releasable Transporters (CARTs) for the delivery of messenger RNA (mRNA). nih.gov Ser-CARTs, which are based on oligo(serine esters), are synthesized using this compound as a monomer in a process called organocatalytic ring-opening polymerization (OROP). nih.govnih.gov This method allows for the creation of polymers with predictable molecular weights and narrow dispersities. nih.gov
These Ser-CARTs are designed to have a cationic character, which allows them to form complexes with the anionic mRNA molecules. nih.govresearchgate.net Once inside the cell, the oligo(serine ester) backbone of the Ser-CARTs undergoes a charge-altering rearrangement to neutral serine-based products, leading to the release of the mRNA cargo. nih.gov This triggered release mechanism enhances the efficiency of mRNA delivery. Studies have shown that mRNA/Ser-CART formulations can achieve high transfection efficiencies in vitro and have been successfully used for in vivo protein expression in animal models. nih.govnih.gov
Below is a table summarizing the key features of Ser-CARTs synthesized from this compound:
| Feature | Description | Reference |
| Monomer | This compound | nih.gov |
| Polymerization Method | Organocatalytic Ring-Opening Polymerization (OROP) | nih.gov |
| Delivery Mechanism | Electrostatic complexation with mRNA followed by charge-altering release | nih.gov |
| In Vitro Efficacy | High transfection efficiencies (>95%) | nih.gov |
| In Vivo Application | Demonstrated luciferase reporter protein expression in mice | nih.govnih.gov |
Bioconjugation Methodologies Employing this compound Derivatives
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound derivatives, owing to the reactivity of the β-lactone ring, are potential reagents for bioconjugation, particularly for the modification of proteins. chemimpex.comyoutube.com The serine backbone can be functionalized to introduce various reporter molecules, crosslinkers, or other moieties onto biological targets. nih.gov
The general principle involves the nucleophilic attack on the β-lactone ring by a functional group on the biomolecule, such as the amine group of lysine (B10760008) or the thiol group of cysteine residues. mdpi.comresearchgate.net This results in the formation of a stable covalent bond, effectively conjugating the serine derivative to the protein. The trityl protecting group can be subsequently removed under mild acidic conditions if required. While specific methodologies employing this compound derivatives are still an emerging area of research, the inherent reactivity of the serine lactone core presents a promising avenue for the development of novel bioconjugation strategies. researchgate.net
Exploration in Enzyme Inhibition and Biological Activity
The strained β-lactone ring in this compound and its analogs makes them effective covalent inhibitors of certain enzymes.
β-Lactone Ring Systems as Covalent Inhibitors (e.g., N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitors)
The β-lactone moiety has been identified as a key pharmacophore for the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). pnas.orgnih.gov Derivatives of serine β-lactone have been shown to act as potent, covalent inhibitors of NAAA. plos.orgnih.gov
The mechanism of inhibition involves the nucleophilic attack by the catalytic cysteine residue in the active site of NAAA on the carbonyl carbon of the β-lactone ring. nih.govescholarship.org This leads to the opening of the ring and the formation of a stable thioester bond, resulting in the S-acylation of the enzyme and its irreversible inactivation. plos.orgnih.gov Structure-activity relationship studies have demonstrated that the integrity of the β-lactone ring is essential for inhibitory activity. pnas.orgnih.gov The stereochemistry of the β-lactone also plays a crucial role, with the (S)-enantiomer often exhibiting significantly higher potency than the (R)-enantiomer. nih.gov
The table below summarizes findings related to β-lactone inhibitors of NAAA:
| Inhibitor Type | Mechanism of Action | Key Structural Feature | Target Enzyme | Reference |
| Serine β-lactone derivatives | Covalent modification (S-acylation) of the catalytic cysteine | β-lactone ring | N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | pnas.orgplos.orgnih.gov |
Modulation of Receptor Activity and Signaling Pathways in Neuroscience Research
This compound and its derivatives are also valuable tools in neuroscience research. chemimpex.com The ability to modify serine residues in proteins can influence receptor activity and downstream signaling pathways. chemimpex.com While direct modulation of specific receptors by this compound itself is not extensively documented, derivatives of L-serine have shown significant biological activity in the central nervous system.
For instance, N-arachidonoyl-L-serine, an endocannabinoid-like compound found in the brain, has been shown to produce endothelium-dependent vasodilation and other biological effects, suggesting it may be an endogenous agonist for a novel cannabinoid-type receptor. nih.gov Although it binds weakly to classical cannabinoid receptors CB1 and CB2, its activity highlights the potential for serine-based molecules to modulate signaling pathways in the brain. nih.gov The chemical tractability of this compound makes it a useful starting material for the synthesis of novel serine-based ligands to probe receptor function and explore new therapeutic avenues for neurological disorders.
Structural Characterization and Stereochemical Analysis
Spectroscopic Analysis of N-Trityl-L-serine Lactone and its Derivatives
Spectroscopic techniques are fundamental to confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chemical Shift Assignments
¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation of this compound. The trityl group, composed of three phenyl rings, dominates the aromatic region of the spectrum, while the protons of the serine lactone core appear in the aliphatic region.
The ¹H NMR spectrum shows a complex multiplet between 7.20 and 7.50 ppm, characteristic of the 15 aromatic protons of the trityl group. The protons on the β-lactone ring are diastereotopic and exhibit distinct chemical shifts. The methine proton (α-carbon) typically appears as a multiplet around 4.54-4.64 ppm. mdpi.com The two protons of the methylene (B1212753) group (β-carbon) appear as separate multiplets due to their different chemical environments, usually in the range of 4.17-4.39 ppm. mdpi.com The amide proton (N-H) signal can be observed as a doublet, though its position and visibility can be solvent-dependent. mdpi.com
In the ¹³C NMR spectrum, the lactone carbonyl carbon gives a characteristic signal in the downfield region, often around 174-179 ppm. raineslab.com The carbons of the trityl group's phenyl rings appear in the 127-145 ppm range. The α-carbon of the lactone ring is typically found around 49-52 ppm, while the β-carbon appears further upfield, around 66 ppm. raineslab.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on related structures; actual shifts may vary depending on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Lactone C=O | - | ~175.0 |
| Trityl Aromatic C-H | ~7.20 - 7.50 (15H, m) | ~127.0 - 129.0 |
| Trityl Quaternary C | - | ~144.0 |
| Trityl Central C | - | ~72.0 |
| α-CH | ~4.55 (1H, m) | ~51.0 |
| β-CH₂ | ~4.20 - 4.40 (2H, m) | ~66.0 |
Deuterium (B1214612) Labeling for Detailed Spectroscopic Assignment and Mechanistic Studies
Deuterium (²H) labeling is a powerful technique used to unravel complex NMR spectra and elucidate reaction mechanisms. In the context of serine lactones, stereospecific labeling with deuterium at C-3 (the β-carbon) has been instrumental in understanding the mechanism of their formation, such as via the Mitsunobu cyclization. researchgate.net
By synthesizing N-protected L-serine with a deuterium atom in a specific stereochemical position (e.g., (3R)-[3-²H]), researchers can track the fate of this label during the reaction. researchgate.net For instance, studies on the formation of N-benzyloxycarbonyl-L-serine β-lactone showed that the cyclization occurs with inversion of configuration at the C-3 position. This was confirmed by observing the stereochemistry of the deuterium label in the final product using NMR spectroscopy. researchgate.net Such isotopic labeling experiments also help in the unambiguous assignment of signals in ¹H NMR spectra by observing the disappearance or change in the multiplicity of the corresponding proton signal. This method provides definitive evidence for reaction pathways, such as whether a reaction proceeds via hydroxy group activation or carboxy group activation. researchgate.net
Conformational Studies and Chirality Assessment
The biological and chemical activity of a chiral molecule like this compound is intrinsically linked to its three-dimensional shape and enantiomeric purity.
X-ray Crystallography for Absolute Stereochemistry and Conformation of Intermediates
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. While a specific crystal structure for this compound is not widely reported, analysis of related N-acyl homoserine lactones provides significant insight. nih.gov
Methods for Confirming Enantiomeric Purity (e.g., Chiral Reagents, HPLC)
Ensuring the enantiomeric purity of this compound is critical, as the presence of the D-enantiomer could lead to undesired outcomes in stereospecific syntheses. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. sigmaaldrich.com
The separation principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For N-protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based) and polysaccharide-based CSPs are often effective. sigmaaldrich.com The differential stability of these diastereomeric complexes leads to different retention times, allowing for the separation and quantification of the L- and D-enantiomers. nih.gov The enantiomeric excess (ee) can be calculated from the relative peak areas in the chromatogram.
Another approach is the diastereomer method, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form stable diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov However, direct analysis on a CSP is generally preferred as it avoids an additional reaction step. sigmaaldrich.com
Computational Modeling for Understanding Structure-Activity Relationships and Reaction Mechanisms
Computational modeling provides a powerful lens to investigate the structural and electronic properties of this compound at a molecular level. These methods complement experimental data and can offer predictive insights into the molecule's behavior.
Techniques such as Density Functional Theory (DFT) can be employed to calculate the optimized geometry, vibrational frequencies, and NMR chemical shifts of the molecule. The results can be compared with experimental data from X-ray crystallography and NMR spectroscopy to validate the computational model. Conformational analysis can reveal the most stable arrangements of the bulky trityl group relative to the lactone ring, identifying low-energy conformers that are likely to be present in solution. nih.gov
Furthermore, computational models are used to explore reaction mechanisms. For example, modeling the transition states for the ring-opening of the β-lactone by various nucleophiles can help explain the regioselectivity of the attack (i.e., at the carbonyl carbon versus the β-carbon). For molecules that are derivatives of this compound and possess biological activity, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can be used. These models help to understand how the molecule interacts with biological targets, such as enzymes or receptors, and can guide the design of new derivatives with enhanced activity.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Catalyst Development for Enhanced Efficiency and Sustainability
The synthesis of N-Trityl-L-serine lactone and related β-lactones has traditionally relied on established methods, but emerging research is paving the way for more efficient and environmentally benign processes.
A cornerstone in the synthesis of serine β-lactones is the Mitsunobu reaction, which facilitates the intramolecular cyclization of N-protected serine. researchgate.netnih.govorganic-chemistry.org This reaction typically involves reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) and proceeds with a clean inversion of stereochemistry at the C-3 position. researchgate.netorganic-chemistry.org The use of the bulky N-trityl protecting group is particularly advantageous as it sterically hinders potential side reactions, such as the formation of aziridines, thereby improving yields of the desired β-lactone. tudublin.ie
Future research is focused on refining this and other synthetic pathways. Key areas of development include:
Organocatalysis: The exploration of metal-free organocatalysts presents a promising avenue for greener synthesis, potentially reducing toxic metal residues and simplifying purification processes. rsc.org
Enzymatic Synthesis: Biocatalytic methods, such as the use of lipases or specially engineered enzymes, are being investigated to perform cyclization under mild, aqueous conditions. nih.govnih.govmdpi.com This approach offers high stereoselectivity and aligns with the principles of sustainable chemistry.
| Synthetic Approach | Key Reagents/Catalysts | Advantages & Research Focus |
| Mitsunobu Cyclization | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Well-established, high stereoinversion control. Future work aims at developing recyclable reagents and reducing phosphine (B1218219) oxide waste. researchgate.nettudublin.ie |
| Organocatalysis | e.g., Phenylglyoxylic acid (photocatalyst) | Metal-free, potentially milder reaction conditions, reduced toxicity. rsc.org |
| Biocatalysis | Lipases, Baeyer-Villiger Monooxygenases (BVMOs) | High selectivity, environmentally benign (aqueous media, mild temperatures), sustainable. nih.govnih.gov |
Expanding the Scope of Stereoselective Transformations and Derivatizations
This compound is a potent chiral precursor due to the inherent strain of its four-membered β-lactone ring, which facilitates stereospecific ring-opening reactions. This reactivity allows for its use as a versatile scaffold in asymmetric synthesis.
The lactone can be readily opened by a variety of nucleophiles, leading to the formation of diverse and stereochemically defined α-amino acid derivatives. For instance, reactions with copper-containing organolithium and organomagnesium reagents have been successfully employed to synthesize a range of non-proteinogenic chiral α-amino acids. acs.org This highlights the utility of the lactone as a glycine (B1666218) equivalent in asymmetric synthesis. nih.gov The inherent chirality of the L-serine backbone is effectively used to direct the stereochemistry of newly formed centers in the synthesis of complex natural products. researchgate.netmdpi.comiupac.org
Emerging research aims to broaden the portfolio of these transformations:
Synthesis of Complex Natural Products: The lactone is being explored as a key intermediate in the total synthesis of biologically active natural products, where its rigid structure allows for the controlled installation of multiple stereocenters. researchgate.netrsc.org
Development of Novel Peptidomimetics: By reacting the lactone with diverse nucleophiles, novel amino acid analogues can be created and subsequently incorporated into peptides to enhance their stability, conformational properties, or biological activity.
Catalytic Asymmetric Ring-Opening: The development of new catalytic systems that can facilitate enantioselective ring-opening with a wider range of non-chiral nucleophiles would significantly expand the synthetic utility of this scaffold.
| Transformation Type | Nucleophile/Reagent Class | Resulting Structure | Significance in Asymmetric Synthesis |
| Ring-opening Alkylation | Organocuprates (R₂CuLi) | α-Alkyl-α-amino acids | Access to a wide array of non-proteinogenic amino acids with high stereopurity. acs.org |
| Ring-opening Amination | Heterocyclic amines (e.g., pyrrolidine) | β-Amino-α-amino acids | Synthesis of diamino acids, which are components of many bioactive peptides. researchgate.net |
| Aldol (B89426) Reactions | Enolates | β-Hydroxy-α-amino acid derivatives | Construction of polyketide-peptide hybrid structures and complex natural products. researchgate.net |
Exploration of New Biomedical and Material Science Applications through this compound Scaffolds
The derivatization of this compound is leading to the development of innovative materials with significant potential in biomedicine and material science.
Biomedical Applications: A major area of interest is the synthesis of N-acyl-homoserine lactone (AHL) analogues. The deprotected homoserine lactone core, readily derived from this compound, is the structural foundation of AHLs, which are signaling molecules used by many bacteria in a process called quorum sensing. cam.ac.uknih.govnih.gov By synthesizing a variety of AHL analogues, researchers can develop potent inhibitors of quorum sensing, which represents a promising anti-virulence strategy to combat bacterial infections without inducing antibiotic resistance. nih.govfrontiersin.org
Furthermore, the lactone itself is a valuable monomer for ring-opening polymerization (ROP). Research has shown that this compound can be polymerized using catalysts like diethyl zinc (ZnEt₂) to form poly(serine esters). researchgate.netacs.org After removal of the trityl groups, these polymers become cationic and have demonstrated low cytotoxicity, making them attractive candidates for:
Gene Delivery: The cationic backbone can complex with negatively charged nucleic acids (DNA, mRNA, siRNA) to form nanoparticles for therapeutic delivery.
Drug Delivery Systems: The biodegradable polyester (B1180765) backbone allows for the controlled release of encapsulated drugs.
Material Science Applications: The ability to create functional polyesters through ROP opens up applications beyond the biomedical field. rsc.orgresearchgate.net The pendant amino groups on the poly(serine lactone) backbone, once deprotected, can be further functionalized. This allows for the creation of "smart" materials whose properties can be tuned for specific applications, such as responsive hydrogels, functional coatings, or advanced separation membranes.
Integration with High-Throughput Synthesis and Screening Methodologies for Drug Discovery and Material Innovation
The amenability of this compound and its derivatives to solid-phase synthesis techniques is a critical feature for its integration into modern high-throughput workflows. The trityl protecting group is compatible with the chemistries used in Solid-Phase Peptide Synthesis (SPPS). researchgate.netcedia.edu.ec
This compatibility allows for the application of combinatorial chemistry principles to generate large libraries of compounds derived from the serine lactone scaffold. Automated peptide synthesizers can be programmed to perform repetitive coupling and deprotection steps, enabling the rapid production of hundreds or thousands of distinct molecules. americanpeptidesociety.orgcem.denih.gov
This synergy between the versatile chemistry of this compound and automated synthesis is poised to accelerate discovery in several areas:
Drug Discovery: Large, diverse libraries of AHL analogues can be synthesized and screened using high-throughput screening (HTS) assays to identify potent and selective quorum sensing inhibitors. wisc.edunih.govnih.govpsu.edu This approach significantly increases the efficiency of identifying lead compounds for new anti-infective therapies.
Material Innovation: Combinatorial methods can be used to synthesize a wide array of poly(serine ester) derivatives with varying side-chain functionalities. These polymer libraries can then be rapidly screened for desired properties, such as drug-loading capacity, degradation rate, or cell adhesion, accelerating the development of new biomaterials for tissue engineering and other applications. nih.gov
The integration of automated synthesis with HTS represents a powerful paradigm for exploring the chemical space around the this compound core, promising to unlock new therapeutic agents and advanced materials.
Q & A
Q. What are the established synthetic routes for N-Trityl-L-serine lactone, and how do their yields compare?
The Shanzer and Libman method involves converting N-trityl-L-serine (92 ) to the β-lactone (91 ) in 26% yield, followed by stannoxane-mediated cyclotrimerization to yield the tricyclic lactone (93 ) in 23% yield. Total yield for this route is ~6%. Optimization using N-Boc-L-serine precursors improved β-lactonization efficiency, increasing the overall yield tenfold . Alternative strategies, such as using L-serine methyl ester and 2,2-dibutyl-1,2,3-dioxastannolane as a template, achieved 64% yield for the final product .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
High-resolution mass spectrometry (HR-MS) and reverse-phase HPLC are essential for identifying lactones and intermediates. For example, MS can distinguish lactone derivatives (e.g., m/z 290.08814 for Neu5Ac lactones) , while HPLC with parallel reaction monitoring (PRM) enables quantification and stability assessment . Nuclear magnetic resonance (NMR) is also used to confirm structural integrity, particularly for stereochemical validation .
Q. What stability considerations are critical during this compound synthesis and storage?
this compound derivatives are sensitive to hydrolysis and temperature. Short-term stability in solution requires storage at 4°C, while long-term stability necessitates cryopreservation at -80°C. Stability under acidic conditions (e.g., HCl-induced deprotection) must be monitored via HPLC to detect intermediates or degradation products .
Advanced Research Questions
Q. How can the low efficiency of β-lactonization in this compound synthesis be mitigated?
Replacing the N-trityl group with a Boc-protected amine enhances β-lactonization efficiency due to reduced steric hindrance. Stannoxane templates (e.g., 2,2-dibutyl-1,2,3-dioxastannolane) facilitate cyclotrimerization, improving yields from 23% to 64% . Computational modeling (DFT) further identifies transition states favoring five-membered lactone formation over six-membered analogs, guiding reaction optimization .
Q. What mechanistic insights explain the regioselectivity of this compound formation?
Conformational analysis of intermediates (e.g., epoxide 7 ) reveals intramolecular hydrogen bonding between carbamate NH and ester C=O groups, preorganizing the molecule for five-membered lactone formation. DFT calculations show a 14.0 kcal mol⁻¹ kinetic preference for five-membered vs. six-membered lactones, aligning with experimental outcomes .
Q. How do data contradictions in published synthesis yields inform protocol refinement?
Discrepancies in yields (e.g., 6% vs. 64%) arise from template choice (stannoxane vs. organotin) and protecting-group strategies. Systematic optimization of low-yield steps (e.g., β-lactonization and cyclotrimerization) using kinetic and thermodynamic profiling resolves these inconsistencies .
Q. What role do N-Trityl groups play in modulating lactone reactivity for downstream applications?
The trityl group stabilizes intermediates during cyclotrimerization and prevents premature ring-opening. Post-synthesis deprotection (e.g., HCl treatment) generates free amines for functionalization with bioactive moieties, such as 2,3-dibenzyloxybenzoyl chloride, enabling applications in siderophore synthesis .
Methodological Guidance
Q. How can researchers validate lactone stability under varying experimental conditions?
- Short-term stability : Incubate samples at 25°C and 4°C for 0–6 hours, analyzing via HPLC-PRM to detect degradation .
- Long-term stability : Store at -80°C for up to 28 days, with freeze-thaw cycle testing .
- Acidic/basic conditions : Monitor lactone ring integrity using NMR or LC-MS after exposure to HCl/NaOH .
Q. What computational tools are recommended for studying lactone formation mechanisms?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and regioselectivity. Software like Gaussian or ORCA can model reaction pathways, while linear regression of free energy barriers vs. experimental rate constants validates predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
